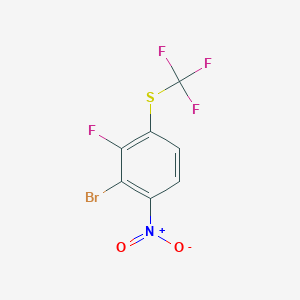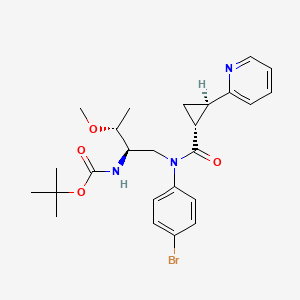
tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate is a complex organic compound featuring a tert-butyl group, a bromophenyl group, a pyridinyl group, and a cyclopropanecarboxamido moiety
準備方法
The synthesis of tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the bromophenyl group: This step may involve a bromination reaction followed by a coupling reaction with a phenyl group.
Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction.
Formation of the carbamate group: This step involves the reaction of an amine with a tert-butyl chloroformate.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
化学反応の分析
tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
科学的研究の応用
tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
作用機序
The mechanism of action of tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate can be compared with similar compounds such as:
tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-chlorophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-fluorophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate: This compound has a fluorophenyl group, which may impart different electronic properties and reactivity.
tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-methylphenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate: This compound has a methylphenyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique reactivity and biological activity.
特性
分子式 |
C25H32BrN3O4 |
|---|---|
分子量 |
518.4 g/mol |
IUPAC名 |
tert-butyl N-[(2R,3R)-1-(4-bromo-N-[(1R,2R)-2-pyridin-2-ylcyclopropanecarbonyl]anilino)-3-methoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C25H32BrN3O4/c1-16(32-5)22(28-24(31)33-25(2,3)4)15-29(18-11-9-17(26)10-12-18)23(30)20-14-19(20)21-8-6-7-13-27-21/h6-13,16,19-20,22H,14-15H2,1-5H3,(H,28,31)/t16-,19-,20-,22-/m1/s1 |
InChIキー |
YURGEHWPHGOXIN-KREFBHGWSA-N |
異性体SMILES |
C[C@H]([C@@H](CN(C1=CC=C(C=C1)Br)C(=O)[C@@H]2C[C@H]2C3=CC=CC=N3)NC(=O)OC(C)(C)C)OC |
正規SMILES |
CC(C(CN(C1=CC=C(C=C1)Br)C(=O)C2CC2C3=CC=CC=N3)NC(=O)OC(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


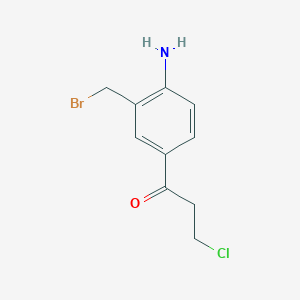



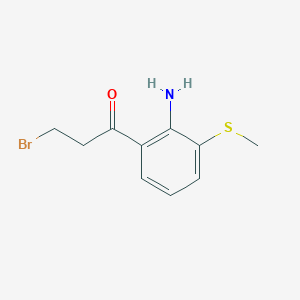
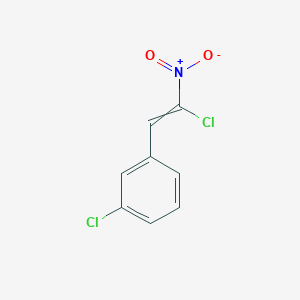

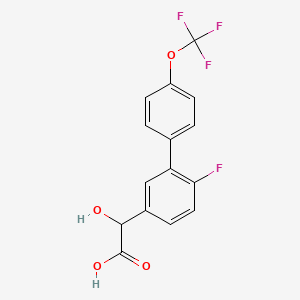
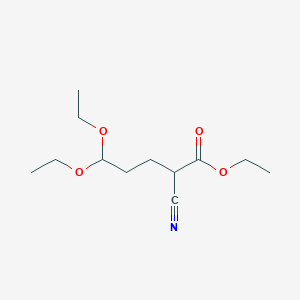
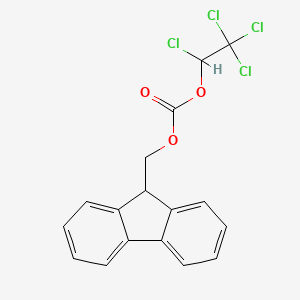
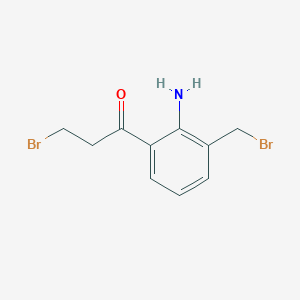
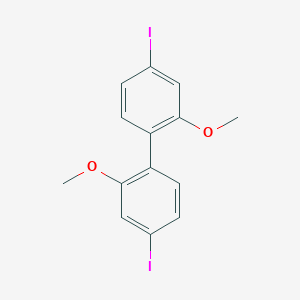
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
